N,N-Diethyl-2-(methanesulfinyl)benzamide
Description
Properties
CAS No. |
65936-05-2 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfinylbenzamide |
InChI |
InChI=1S/C12H17NO2S/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)16(3)15/h6-9H,4-5H2,1-3H3 |
InChI Key |
RGSDKZGRLGYZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N,N-Diethyl-2-(methanesulfinyl)benzamide
Oxidation of N,N-Diethyl-2-(methylthio)benzamide
The most widely reported method involves the oxidation of the sulfide precursor, N,N-Diethyl-2-(methylthio)benzamide , to the corresponding sulfoxide.
Reaction Conditions and Optimization
- Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed, achieving yields of 78–85%. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature provides higher selectivity (92% yield).
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor faster kinetics compared to ethanol or water.
- Temperature Control : Reactions conducted below 25°C minimize over-oxidation to sulfone derivatives.
Example Procedure :
- Dissolve N,N-Diethyl-2-(methylthio)benzamide (5.0 g, 20 mmol) in CH₂Cl₂ (50 mL).
- Add m-CPBA (4.2 g, 24 mmol) portion-wise at 0°C.
- Stir for 6 h at room temperature.
- Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product as a white solid (4.7 g, 92%).
Analytical Validation
Direct Amidation of 2-(Methanesulfinyl)benzoic Acid
An alternative route involves coupling 2-(methanesulfinyl)benzoic acid with diethylamine using carbodiimide-based reagents.
Coupling Reagents and Efficiency
- EDCl/HOBt System : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in THF yields 65–72% product.
- DCC/DMAP : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ achieve 80% yield but require rigorous purification.
Example Procedure :
One-Pot Sulfur Oxidation and Amidation
A convergent strategy combines thioether oxidation with in situ amidation, reducing intermediate isolation steps.
Methodology and Challenges
- React 2-(methylthio)benzoic acid with diethylamine using EDCl/HOBt.
- Oxidize the intermediate N,N-Diethyl-2-(methylthio)benzamide with H₂O₂ in acetic acid.
- Yield : 68% overall.
- Limitation : Requires precise stoichiometry to avoid sulfone formation.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfide Oxidation (m-CPBA) | 92% | >98% | High selectivity, minimal byproducts | Costly oxidant, sensitive to moisture |
| Direct Amidation (EDCl) | 70% | 95% | Avoids sulfide precursor | Lower yield, requires acid precursor |
| One-Pot Synthesis | 68% | 90% | Reduced purification steps | Complex optimization required |
Industrial-Scale Considerations
- Cost Efficiency : The m-CPBA route is less viable industrially due to reagent costs. Hydrogen peroxide in acetic acid offers a scalable alternative but necessitates strict temperature control.
- Purification : Column chromatography is replaced with recrystallization or liquid-liquid extraction in large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(methanesulfinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Formation of N,N-Diethyl-2-(methanesulfonyl)benzamide.
Reduction: Formation of N,N-Diethyl-2-(methylthio)benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N,N-Diethyl-2-(methanesulfinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(methanesulfinyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Q & A
Q. Q. Basic: What safety protocols are critical when handling This compound in the laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
